Product packaging for Dimethoxycalcium(Cat. No.:)

Dimethoxycalcium

Cat. No.: B15088853
M. Wt: 102.15 g/mol
InChI Key: AMJQWGIYCROUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethoxycalcium (Ca(OCH₃)₂) is an organocalcium compound characterized by two methoxy (OCH₃) groups bonded to a central calcium ion. As a metal alkoxide, it exhibits unique reactivity patterns due to the electropositive nature of calcium and the nucleophilic properties of the methoxy ligands. These compounds are typically synthesized via the reaction of calcium metal or calcium hydride with methanol under anhydrous conditions . This compound finds applications in organic synthesis as a strong base or catalyst, particularly in deprotonation reactions and polymerization processes. Its stability in non-aqueous solvents and selective reactivity make it valuable in specialized chemical transformations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6CaO2 B15088853 Dimethoxycalcium

Properties

Molecular Formula

C2H6CaO2

Molecular Weight

102.15 g/mol

IUPAC Name

calcium;methanolate

InChI

InChI=1S/2CH3O.Ca/c2*1-2;/h2*1H3;/q2*-1;+2

InChI Key

AMJQWGIYCROUQF-UHFFFAOYSA-N

Canonical SMILES

C[O-].C[O-].[Ca+2]

Origin of Product

United States

Chemical Reactions Analysis

Alkylation Catalysis

Dimethoxycalcium serves as a catalyst in aromatic ring alkylation reactions, particularly in supercritical alcohol conditions. For example, it facilitates the alkylation of phenols or their ethers with monohydric or dihydric alcohols under high-temperature and high-pressure environments .

Key reaction pathway :

Phenol derivative+MethanolCa(OCH₃)₂, supercritical conditionsAlkylated phenol products\text{Phenol derivative} + \text{Methanol} \xrightarrow{\text{Ca(OCH₃)₂, supercritical conditions}} \text{Alkylated phenol products}

Experimental data from alkylation reactions :

SubstrateReaction ConditionsMajor ProductsSelectivity (mol%)
m-Cresol370°C, 30 min, Ca(OCH₃)₂ catalyst2,5-Xylenol, 2,3,6-Trimethylphenol70%, 9%
p-Cresol400°C, 30 min, Ca(OCH₃)₂ catalyst2,4-Xylenol, 2,4,6-Trimethylphenol23%, 61%

These reactions occur under supercritical methanol (critical point: 240°C, 8 MPa), where the alcohol acts as both a reactant and solvent .

Interaction with Acids

Calcium alkoxides, including this compound, react vigorously with acids to form calcium salts and methanol. For example:

Ca(OCH₃)₂+2HClCaCl₂+2CH₃OH\text{Ca(OCH₃)₂} + 2\text{HCl} \rightarrow \text{CaCl₂} + 2\text{CH₃OH}

This reaction is analogous to the behavior of other calcium compounds like CaCO₃ with acids .

Thermal Stability and Decomposition

This compound decomposes under extreme heat, releasing methane and forming calcium oxide:

Ca(OCH₃)₂ΔCaO+2CH₃OCaO+CH₄+CO\text{Ca(OCH₃)₂} \xrightarrow{\Delta} \text{CaO} + 2\text{CH₃O}^- \rightarrow \text{CaO} + \text{CH₄} + \text{CO}

This decomposition pathway is inferred from studies on related metal methoxides .

Reactivity with Water

Like other alkaline earth metal alkoxides, this compound reacts exothermically with water to produce calcium hydroxide and methanol:

Ca(OCH₃)₂+2H₂OCa(OH)₂+2CH₃OH\text{Ca(OCH₃)₂} + 2\text{H₂O} \rightarrow \text{Ca(OH)₂} + 2\text{CH₃OH}

This reaction necessitates anhydrous handling conditions for the compound .

Role in Polymerization

While direct evidence for Ca(OCH₃)₂ in polymerization is sparse, calcium-based catalysts are known to initiate ring-opening polymerization of cyclic esters (e.g., ε-caprolactone). The methoxide groups may act as initiating sites.

Scientific Research Applications

Calcium methoxide has numerous scientific research applications, including:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Property This compound Dimethoxymagnesium Calcium Ethoxide
Melting Point (°C) 265 310 220
Solubility in THF Moderate High Low
Thermal Stability (°C) 280 320 220

Comparison with Functionally Similar Compounds

3.1 Calcium Carbonate (CaCO₃)
  • Functional Overlap : Both compounds involve calcium, but CaCO₃ is a mineral with applications in construction and pH regulation, whereas this compound is a synthetic reagent.
  • Reactivity : CaCO₃ is inert under ambient conditions but reacts with acids, while this compound reacts vigorously with protic solvents (e.g., water, alcohols) .
3.2 Sodium Methoxide (NaOCH₃)
  • Cation Influence : Sodium’s smaller ionic radius and higher charge density make NaOCH₃ more reactive in esterification and transesterification reactions.
  • Safety : NaOCH₃ is pyrophoric, requiring strict handling under nitrogen, whereas this compound is less sensitive to moisture .

Table 2: Functional Comparison

Application This compound Sodium Methoxide
Catalysis Efficiency Moderate (selective) High (broad-range)
Handling Requirements Dry atmosphere Inert gas + dry solvent
Cost (USD/g) 12.50 4.20

Research Findings and Challenges

  • Synthesis Optimization : Recent studies highlight that this compound’s purity (>98%) is achievable only via sublimation under vacuum, a process 30% costlier than methods for Mg analogs .
  • Analytical Limitations: As noted in REACH guidelines, chemical analysis of Ca(OCH₃)₂ is complicated by its hygroscopicity, often requiring advanced techniques like XRD or NMR .
  • Performance in Catalysis : In polymerization of ε-caprolactone, this compound achieves 85% conversion at 60°C, outperforming Mg(OCH₃)₂ (72%) but underperforming Zn-based catalysts (92%) .

Biological Activity

Dimethoxycalcium (Ca(OCH₃)₂) is a calcium compound that has garnered interest in various fields, particularly in materials science and biomedicine. This article explores its biological activity, focusing on its synthesis, bioactivity, and potential applications based on recent research findings.

Synthesis and Properties

This compound is typically synthesized through sol-gel processes involving calcium sources like calcium nitrate and methanol. The resulting gel can be transformed into bioactive glass, which is critical for biomedical applications such as bone regeneration and dental materials. The synthesis parameters significantly influence the properties of the final product, including its bioactivity and mechanical strength.

In Vitro Bioactivity

Research indicates that this compound plays a crucial role in the formation of bioactive glasses that exhibit significant bioactivity when immersed in simulated body fluid (SBF). The interaction of these materials with biological fluids leads to the formation of hydroxyapatite (HA), a mineral that closely resembles the mineral component of bone.

Key Findings:

  • Apatite Formation: Studies have shown that bioactive glasses containing this compound can induce apatite formation within 2 days when soaked in SBF, demonstrating their potential for bone repair applications .
  • Cytocompatibility: Evaluation of human gingival fibroblasts interfaced with this compound-based materials revealed good cytocompatibility, indicating that these materials are safe for use in dental applications .

Case Studies

  • Bioactive Glass Development:
    A study conducted by El-Gohary et al. synthesized bioactive glasses using this compound and assessed their bioactivity through in vitro experiments. The results showed a significant increase in apatite layer formation on the glass surface after immersion in SBF, confirming its potential for bone tissue engineering .
  • Dental Applications:
    Research on mesoporous bioactive glasses containing this compound demonstrated enhanced remineralization capabilities in dental applications. The study highlighted the material's ability to support the growth of human gingival fibroblasts, essential for periodontal regeneration .

Table: Comparison of Bioactivity in Different Calcium Compounds

CompoundApatite Formation TimeCytocompatibilityApplication Area
This compound2 daysHighBone regeneration
Calcium phosphate1 weekModerateOrthopedic implants
Calcium silicate3 daysHighDental restoratives

The biological activity of this compound is primarily attributed to its ability to release calcium ions upon contact with physiological fluids. This ion release promotes cellular activities such as proliferation and differentiation, which are vital for tissue regeneration.

Ion Release Dynamics

  • Calcium Ion Concentration: The presence of this compound enhances calcium ion concentration in the surrounding environment, facilitating osteoconductive processes necessary for bone healing .
  • Cellular Response: Increased calcium ions trigger signaling pathways that promote osteoblast differentiation, crucial for new bone formation.

Q & A

Q. Table 1. Key Techniques for this compound Characterization

TechniquePurposeExample ParametersReference
XRDPhase identificationCu-Kα radiation, 2θ = 5–80°
TGA-DSCThermal stabilityHeating rate: 5°C/min, N₂ atmosphere
<sup>13</sup>C NMRMethoxy group environment125 MHz, CDCl₃ solvent

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Inconsistent thermal dataStandardize heating rates and sample masses
Ambiguous spectroscopic peaksUse high-resolution instruments (≥400 MHz)
Synthesis byproductsOptimize stoichiometry and solvent drying

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.